Peptide tyrosine leucine amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

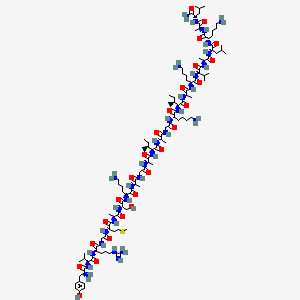

Peptide tyrosine leucine amide, also known as this compound, is a useful research compound. Its molecular formula is C108H192N32O26S and its molecular weight is 2386.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurobiology

PTLA has been studied for its significant role in neurobiology, particularly concerning neurotransmitter release and neuronal signaling pathways. The presence of the phenolic hydroxyl group from tyrosine enhances its interactions with various receptors and enzymes, making it a crucial signaling molecule.

- Mechanisms of Action : PTLA influences neurotransmitter systems by participating in redox processes essential for cellular metabolism. Studies have shown that tyrosine-rich peptides can modulate the activity of neurotransmitter transporters and receptors, which is critical for maintaining neural function .

- Case Studies : Research has demonstrated that PTLA can enhance the release of neurotransmitters such as dopamine and norepinephrine in neuronal cultures. This effect is mediated through its interaction with specific receptors that modulate synaptic transmission.

Materials Science

The structural features of PTLA allow it to be utilized in developing biomimetic materials and nanostructures.

- Self-Assembly : PTLA can form self-assembled structures that exhibit unique electrochemical properties. Recent studies highlight how tyrosine-rich peptides can assemble into macroscopic 2D nanosheets, which have potential applications in drug delivery systems and biosensors .

- Biomimetic Applications : The ability of PTLA to participate in electron transfer processes makes it an attractive candidate for creating hybrid materials that mimic natural enzymatic functions. These materials can be designed for applications ranging from catalysis to energy storage systems .

Pharmaceutical Applications

PTLA's pharmacological potential is being explored extensively, particularly in drug design and therapeutic applications.

- Drug Development : The compound's structural resemblance to other bioactive peptides allows it to be modified for enhanced pharmacokinetic properties. For instance, acetylation of leucine residues has been shown to improve cellular uptake and efficacy in neurological disorders .

- Therapeutic Uses : PTLA is being investigated as a potential therapeutic agent for conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems. Its role as a signaling molecule could lead to new treatment strategies targeting specific pathways involved in these disorders .

Comparative Analysis of Peptide Structures

To better understand the uniqueness of PTLA compared to other peptides, a comparative analysis is beneficial:

| Peptide Structure | Key Features | Applications |

|---|---|---|

| Peptide Tyrosine Leucine Amide (PTLA) | Contains tyrosine and leucine; involved in neurotransmitter modulation | Neurobiology, Drug Development |

| Tyrosine-Rich Peptides | Enhanced electron transfer capabilities | Biomimetic Materials |

| Leucine Amide | Improved cellular uptake with modifications | Drug Design |

Propriétés

Numéro CAS |

97483-83-5 |

|---|---|

Formule moléculaire |

C108H192N32O26S |

Poids moléculaire |

2386.9 g/mol |

Nom IUPAC |

(2S)-6-amino-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanamide |

InChI |

InChI=1S/C108H192N32O26S/c1-21-59(11)85(139-94(153)63(15)121-80(143)51-118-88(147)61(13)122-97(156)74(34-25-29-44-111)132-103(162)79(54-141)136-93(152)65(17)124-99(158)76(41-47-167-20)129-82(145)53-120-96(155)71(36-31-46-117-108(115)116)133-105(164)84(58(9)10)137-95(154)70(113)50-68-37-39-69(142)40-38-68)106(165)125-62(14)89(148)119-52-81(144)128-72(32-23-27-42-109)100(159)140-86(60(12)22-2)107(166)127-66(18)90(149)130-75(35-26-30-45-112)101(160)138-83(57(7)8)104(163)126-67(19)92(151)135-78(49-56(5)6)102(161)131-73(33-24-28-43-110)98(157)123-64(16)91(150)134-77(87(114)146)48-55(3)4/h37-40,55-67,70-79,83-86,141-142H,21-36,41-54,109-113H2,1-20H3,(H2,114,146)(H,118,147)(H,119,148)(H,120,155)(H,121,143)(H,122,156)(H,123,157)(H,124,158)(H,125,165)(H,126,163)(H,127,166)(H,128,144)(H,129,145)(H,130,149)(H,131,161)(H,132,162)(H,133,164)(H,134,150)(H,135,151)(H,136,152)(H,137,154)(H,138,160)(H,139,153)(H,140,159)(H4,115,116,117)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-/m0/s1 |

Clé InChI |

XDIBENCZHISDAW-UYDIGURTSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Key on ui other cas no. |

97483-83-5 |

Séquence |

YVRGMASKAGAIAGKIAKVALKAL |

Synonymes |

peptide tyrosine leucine amide PYL(a) PYLA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.